5-Bromo-2,3-diiodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Overview
Description
5-Bromo-2,3-diiodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of bromine, iodine, and a phenylsulfonyl group attached to a pyrrolo[2,3-b]pyridine core. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,3-diiodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions starting from commercially available precursors. One common approach is to start with the bromination of a suitable pyridine derivative, followed by iodination and subsequent introduction of the phenylsulfonyl group. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the efficiency of the synthesis. The use of advanced purification techniques, such as chromatography and recrystallization, is essential to obtain the compound in high purity suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,3-diiodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove halogens or to reduce the phenylsulfonyl group.
Substitution: The bromine and iodine atoms can be substituted with other groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve the use of solvents like dichloromethane or acetonitrile, and the reactions are often carried out under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new groups, such as alkyl or aryl groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
5-Bromo-2,3-diiodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used in the study of biological pathways and as a probe to investigate the interactions of biological molecules.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 5-Bromo-2,3-diiodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine exerts its effects depends on its specific application. In chemical reactions, the compound acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved can vary widely depending on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Bromo-2,3-diiodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine include other halogenated pyrrolo[2,3-b]pyridine derivatives, such as:
- 5-Bromo-2,3-diiodo-1H-pyrrolo[2,3-b]pyridine
- 5-Chloro-2,3-diiodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
- 5-Bromo-2,3-dichloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Uniqueness
The uniqueness of this compound lies in its specific combination of halogens and the phenylsulfonyl group, which imparts distinct reactivity and properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and in the study of chemical and biological processes.
Properties
IUPAC Name |
1-(benzenesulfonyl)-5-bromo-2,3-diiodopyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrI2N2O2S/c14-8-6-10-11(15)12(16)18(13(10)17-7-8)21(19,20)9-4-2-1-3-5-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJXZHUXOZVERL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C(C=N3)Br)C(=C2I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrI2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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